chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate
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Overview
Description
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex chemical compound with a molecular formula of C36H26CrN9O9S and a molecular weight of 812.70800 . This compound is known for its intricate structure, which includes multiple functional groups such as nitro, azo, and sulfonate groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves multiple steps. The process typically starts with the preparation of the individual azo compounds, which are then complexed with chromium(3+) ions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the azo and nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines or thiols. The reactions typically require specific conditions such as controlled temperatures, pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups results in the formation of corresponding amines, while oxidation of the nitro groups can lead to the formation of nitroso or other oxidized derivatives .
Scientific Research Applications
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with various molecular targets and pathways. The compound’s azo and nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular membranes, and induction of oxidative stress .
Comparison with Similar Compounds
Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can be compared with other similar compounds, such as:
Chromium(3+);hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate: Similar in structure but with different substituents on the pyrazol ring.
Chromium(3+);hydron;4-[(3-dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one: Contains a different arrangement of functional groups, leading to distinct chemical properties.
Properties
Molecular Formula |
C33H25CrN10O11S |
---|---|
Molecular Weight |
821.7 g/mol |
IUPAC Name |
chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate |
InChI |
InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3 |
InChI Key |
VDBHBSUHQZFDIT-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3] |
Origin of Product |
United States |
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